Acetyl caprolactam

Anionic Polymerization Polyamide 6 Cross-Linking

Sourcing unreliable activators for anionic polymerization can compromise polymer architecture and process consistency. Acetyl caprolactam provides a precise monofunctional activation pathway, preventing cross-linking at elevated temperatures (>220°C) to ensure linear, melt-processable Nylon 6 for RIM, composite fabrication, and 3D printing. - Yields linear polyamide 6 with final molecular weight tunable via activator concentration. - Enables rapid solidification kinetics (t₁/₂ < 1 min) for high-throughput additive manufacturing. - Standard 98-99% assay; available in bulk and custom packaging for consistent industrial supply.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B1259323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl caprolactam
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(=O)C1CCCCNC1=O
InChIInChI=1S/C8H13NO2/c1-6(10)7-4-2-3-5-9-8(7)11/h7H,2-5H2,1H3,(H,9,11)
InChIKeyASTAFWNFKJWCLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl Caprolactam: Technical Baseline & Comparators


Acetyl caprolactam (N-Acetyl-ε-caprolactam, CAS 1888-91-1, C₈H₁₃NO₂, MW 155.19) is an N-acyl derivative of ε-caprolactam classified as an imide, distinguished by an acetyl group on the lactam nitrogen . It functions primarily as a monofunctional activator (co-catalyst) in the anionic ring-opening polymerization (AROP) of ε-caprolactam to produce polyamide 6 (Nylon 6) [1]. Physical properties include density 1.094 g/mL at 25 °C and boiling point 134–135 °C at 26 mmHg . Its established role in cast polyamide production, reaction injection molding (RIM), and thermoplastic composite fabrication necessitates precise selection based on quantifiable performance metrics against available alternatives [1].

Monofunctional activator for anionic ring-opening polymerization (AROP) of ε-caprolactam
Produces linear, melt-processable polyamide 6 (Nylon 6)
Suited for high-temperature processes including reaction injection molding (RIM) and composite fabrication
Primary molecular weight control agent in cast polyamide manufacturing

Why Acetyl Caprolactam Is Not Interchangeable


Substitution of acetyl caprolactam with ε-caprolactam, phenyl isocyanate, or bifunctional/bisimide activators is not scientifically equivalent and will alter polymerization kinetics, molecular architecture, and process outcomes. As an imide, acetyl caprolactam possesses distinct reactivity compared to the amide structure of ε-caprolactam, rendering it more susceptible to nucleophilic attack and fundamentally changing the polymerization mechanism [1]. Compared to alternative activators such as phenyl isocyanate, which similarly alters the polymerization course [2], acetyl caprolactam provides a monofunctional activation pathway that prevents undesirable cross-linking at elevated temperatures, a critical failure mode of bifunctional activators like methylene diphenyl diisocyanate (MDI) [3]. Additionally, compared to more complex bis carbamyl activators that demonstrate higher activity in certain aspects [4], acetyl caprolactam offers a widely established, commercially viable activation profile. These mechanistic and architectural divergences preclude generic substitution; the selection of acetyl caprolactam versus its comparators is a quantitative engineering decision based on the evidence dimensions presented below.

Imide vs. amide reactivity

Acetyl caprolactam (imide) is more susceptible to nucleophilic attack than ε-caprolactam (amide); substitution would fundamentally alter polymerization mechanism and kinetics.

Monofunctional vs. bifunctional activators

Bifunctional activators like MDI cause cross-linking at elevated temperature, yielding insoluble networks. Acetyl caprolactam preserves linear, melt-processable architecture.

Kinetic and process match

Alternative activators (e.g., phenyl isocyanate, bis carbamyl derivatives) exhibit divergent reactivity profiles; processing conditions and molecular weight control may not transfer directly.

Acetyl Caprolactam: Key Differential Evidence


No Cross-Linking vs. Bifunctional MDI

Acetyl caprolactam, as a monofunctional activator, eliminates cross-linking reactions at elevated polymerization temperatures (220 °C), whereas the bifunctional activator methylene diphenyl diisocyanate (MDI) initiates cross-linking, producing insoluble, non-melting polymer networks [1]. This architectural control is a definitive point of differentiation.

Cross-linking outcome
Head-to-head
Linear PA6 vs. cross-linked network
Supports high-temperature process selection; MDI yields unusable thermoset
Anionic polymerization at 220 °C; monofunctional AcCL avoids cross-linking
Anionic Polymerization Polyamide 6 Cross-Linking

Molecular Weight Control via Activator Dosage

The concentration of acetyl caprolactam directly and precisely controls the molecular weight of the resulting polyamide 6. By adjusting the activator concentration, the number of active polymerization sites is regulated, thereby dictating final molecular weight . This relationship is quantifiable; the dosage of N-acetylcaprolactam is reported as the primary factor affecting the molecular weight of cast polyamide 6 (MCPA6), surpassing the influence of catalyst (e.g., sodium hydroxide) dosage [1].

MW control
Class-level
AcCL dosage is main factor for molecular weight
Supports procurement as primary MW regulator; catalyst dosage is secondary
Class-level inference; validate with specific catalyst system
Molecular Weight Control Polymerization Kinetics Polyamide 6

Rapid Solidification for Inkjetting

In inkjetting applications for rapid manufacturing, acetyl caprolactam, in combination with optimized catalyst systems (e.g., ε-caprolactam magnesium bromide), enables a solidification half-time of less than 1 minute [1]. This rapid kinetics benchmark is critical for high-throughput, layer-by-layer additive processes.

Solidification rate
Reported
< 1 min half-time
Supports rapid additive manufacturing (inkjetting) process fit
Optimized catalyst system required; reported under specific conditions
Additive Manufacturing Inkjetting Polymerization Kinetics

Thermolysis Kinetics vs. Acylcaprolactam Analogs

Gas-phase thermolysis studies of related 2-acetyl cyclic compounds provide a baseline for thermal stability. Acetyl caprolactam (seven-membered ring) exhibits an activation energy (Ea) for unimolecular first-order elimination of 153.2 kJ mol⁻¹, with a pre-exponential factor (log A) of 11.2 s⁻¹ [1]. This is lower than the Ea for six-membered ring analog 2-acetylcyclohexanone (Ea = 189.5 kJ mol⁻¹) and five-membered ring 2-acetylcyclopentanone (Ea = 193.4 kJ mol⁻¹), indicating that ring size and heteroatom incorporation significantly influence thermal decomposition kinetics.

Thermolysis kinetics
Context-dependent
Ea 153.2 vs. 189.5–193.4 kJ mol⁻¹ (smaller ring analogs)
Supports thermal stability comparison; ring size influences decomposition
Cross-study comparison; gas-phase thermolysis data
Thermal Stability Thermolysis Kinetics

Scalable High-Yield Synthesis Route

A scalable synthesis route for acetyl caprolactam via reaction of caprolactam with acetic anhydride in toluene at 100 °C for 30 minutes has been reported to achieve a yield of 94% [1]. This high yield is a critical metric for cost-effective industrial supply and scalability.

Synthesis yield
Reported
94%
Supports supply scalability and cost-effectiveness evaluation
Continuous flow synthesis; acetic anhydride method
Synthesis Process Chemistry Yield Optimization

Acetyl Caprolactam: High-Value Applications


High-Temperature Processing of Linear PA6

Acetyl caprolactam is essential for anionic polymerization processes conducted above 220 °C, such as reaction injection molding (RIM) and composite consolidation, where linear, melt-processable polyamide 6 is required. Bifunctional activators like MDI cause cross-linking and produce unusable, insoluble networks at these temperatures [1]. The monofunctional nature of acetyl caprolactam ensures a linear polymer architecture suitable for subsequent thermoforming or welding.

Inkjetting-Based Additive Manufacturing

For 3D printing and rapid manufacturing techniques based on inkjet deposition of monomer, acetyl caprolactam enables the rapid solidification kinetics necessary for high-throughput layer-by-layer fabrication. Optimized formulations achieve solidification half-times under 1 minute, making the process industrially viable [2].

Tailored Molecular Weight in Cast Polyamide

In cast polyamide manufacturing, acetyl caprolactam serves not only as an activator but as the primary control variable for regulating final polymer molecular weight. The ability to dial in specific mechanical properties by adjusting activator concentration, independent of catalyst loading, is a key advantage for producing custom polyamide components [3].

Pharmaceutical & Agrochemical Intermediate Synthesis

Beyond polymer chemistry, acetyl caprolactam is a valuable building block for synthesizing nitrogen-containing heterocycles and active pharmaceutical ingredients (APIs) [4]. Its solubility profile and reactivity make it a versatile intermediate in fine chemical production [4]. Additionally, caprolactam derivatives are noted for their solvent properties in agrochemical formulations [5].

Application
Selection Property
Validation Focus
High-temperature linear PA6 processing
Monofunctional activation, no cross-linking
Melt-processable thermoplastic (RIM, composite consolidation)
Inkjetting-based additive manufacturing
Rapid solidification kinetics
Solidification half-time and cycle time review
Tailored molecular weight in cast PA6
Activator as primary MW regulator
Molecular weight reproducibility vs. catalyst loading
Pharmaceutical & agrochemical intermediate
Versatile reactivity and solubility profile
Yield, purity, and N-heterocycle building block suitability

Technical Documentation Hub

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